molecular formula C22H17NO4 B2729948 [2-Oxo-2-(2-phenylanilino)ethyl] 4-formylbenzoate CAS No. 568573-46-6

[2-Oxo-2-(2-phenylanilino)ethyl] 4-formylbenzoate

Cat. No.: B2729948
CAS No.: 568573-46-6
M. Wt: 359.381
InChI Key: VJLMRFJDRDHQQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Oxo-2-(2-phenylanilino)ethyl] 4-formylbenzoate is a chemical compound with the molecular formula C22H17NO4 and a molecular weight of 359.381. This compound is known for its unique structure, which includes a 4-formylbenzoate group and a 2-phenylanilino moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of [2-Oxo-2-(2-phenylanilino)ethyl] 4-formylbenzoate typically involves the condensation of 4-formylbenzoic acid with 2-phenylaniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

[2-Oxo-2-(2-phenylanilino)ethyl] 4-formylbenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions.

Scientific Research Applications

[2-Oxo-2-(2-phenylanilino)ethyl] 4-formylbenzoate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of [2-Oxo-2-(2-phenylanilino)ethyl] 4-formylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

[2-Oxo-2-(2-phenylanilino)ethyl] 4-formylbenzoate can be compared with other similar compounds, such as:

    [2-Oxo-2-(2-phenylanilino)ethyl] benzoate: Lacks the formyl group, which may affect its reactivity and biological activity.

    [2-Oxo-2-(2-phenylanilino)ethyl] 4-methylbenzoate: Contains a methyl group instead of a formyl group, leading to different chemical and biological properties

Properties

IUPAC Name

[2-oxo-2-(2-phenylanilino)ethyl] 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4/c24-14-16-10-12-18(13-11-16)22(26)27-15-21(25)23-20-9-5-4-8-19(20)17-6-2-1-3-7-17/h1-14H,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLMRFJDRDHQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)COC(=O)C3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.